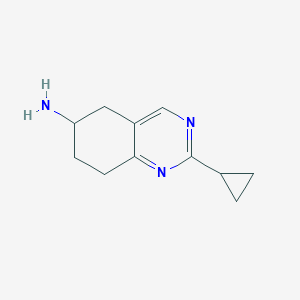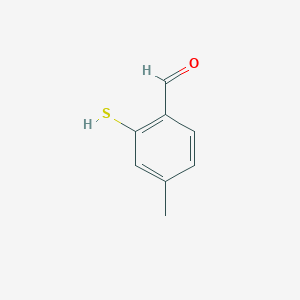
4-Methyl-2-sulfanylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-sulfanylbenzaldehyde is an organic compound with the molecular formula C8H8OS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the fourth position and a sulfanyl group at the second position. This compound is known for its distinctive odor and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-sulfanylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield the desired product. Another method involves the use of 4-methylbenzenesulfonyl chloride and sodium sulfide, followed by oxidation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common. These methods allow for the large-scale production of the compound with high purity.
化学反応の分析
Types of Reactions: 4-Methyl-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and sulfanyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: 4-Methyl-2-sulfinylbenzaldehyde or 4-Methyl-2-sulfonylbenzaldehyde.
Reduction: 4-Methyl-2-sulfanylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
科学的研究の応用
4-Methyl-2-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism by which 4-Methyl-2-sulfanylbenzaldehyde exerts its effects involves interactions with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and protein function. The aldehyde group can participate in nucleophilic addition reactions, affecting cellular processes.
類似化合物との比較
4-Methylbenzaldehyde: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylbenzaldehyde: Lacks the methyl group, which affects its physical and chemical properties.
4-Methyl-2-sulfinylbenzaldehyde: An oxidized form of 4-Methyl-2-sulfanylbenzaldehyde with different reactivity.
Uniqueness: this compound is unique due to the presence of both the methyl and sulfanyl groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical synthesis processes and research applications.
特性
CAS番号 |
294674-97-8 |
|---|---|
分子式 |
C8H8OS |
分子量 |
152.22 g/mol |
IUPAC名 |
4-methyl-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8OS/c1-6-2-3-7(5-9)8(10)4-6/h2-5,10H,1H3 |
InChIキー |
IOBQGBDPPIJYTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



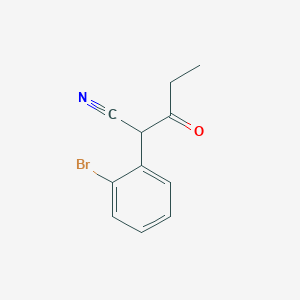



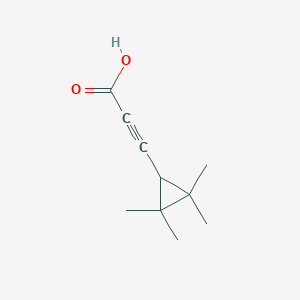
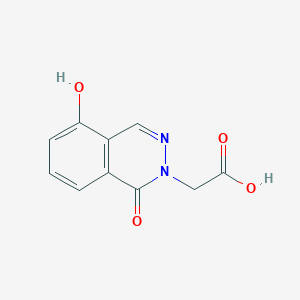
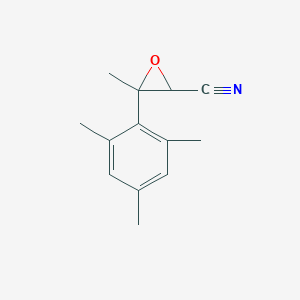
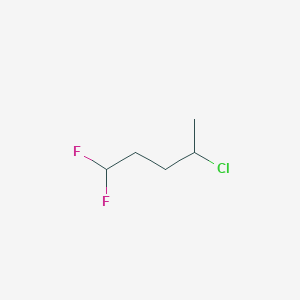
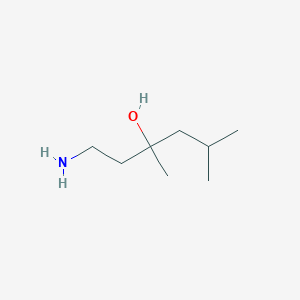
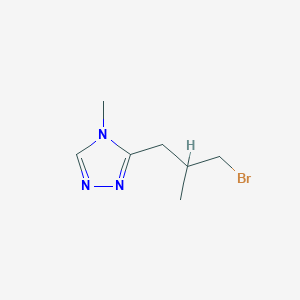
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
